1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid

Drug Metabolism CYP450 Inhibition ADME-Tox

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid (CAS 1260803-22-2) is a synthetic, small-molecule building block belonging to the N-aryl piperidine-4-carboxylic acid class. It features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the N-1 position with a 2-cyano-4-fluorophenyl ring.

Molecular Formula C13H13FN2O2
Molecular Weight 248.25 g/mol
CAS No. 1260803-22-2
Cat. No. B1375145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid
CAS1260803-22-2
Molecular FormulaC13H13FN2O2
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)C#N
InChIInChI=1S/C13H13FN2O2/c14-11-1-2-12(10(7-11)8-15)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6H2,(H,17,18)
InChIKeyNXGXXQTYLAETER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid (CAS 1260803-22-2): Procurement-Ready Overview of a Cyano-Fluorinated Piperidine-4-Carboxylic Acid Building Block


1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid (CAS 1260803-22-2) is a synthetic, small-molecule building block belonging to the N-aryl piperidine-4-carboxylic acid class. It features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the N-1 position with a 2-cyano-4-fluorophenyl ring. Its molecular formula is C13H13FN2O2 with a molecular weight of 248.25 g/mol. This compound is primarily supplied at a minimum purity of 95% and is intended exclusively for research and development purposes. It serves as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry, particularly as a building block in the synthesis of pharmaceutical compounds targeting neurological disorders . The presence of the cyano and fluoro substituents on the phenyl ring is a key structural feature that modulates the physicochemical properties and potential binding interactions of this scaffold.

Why 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid Cannot Be Replaced by Generic Piperidine-4-Carboxylic Acid Analogs in Drug Discovery


Generic substitution of 1-(2-cyano-4-fluorophenyl)piperidine-4-carboxylic acid with closely related analogs, such as its positional isomer 1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid (CAS 1156886-59-7) or 1-(2-cyano-4-fluorophenyl)piperidine-3-carboxylic acid (CAS 1000339-80-9), is not scientifically viable without risking a complete failure in downstream biological activity. The specific placement of the electron-withdrawing cyano group at the 2-position and the fluoro group at the 4-position on the phenyl ring creates a unique electronic and steric environment. This regiospecific substitution pattern is a critical determinant of binding affinity and selectivity for biological targets, as demonstrated across numerous N-aryl piperidine structure-activity relationship (SAR) studies [1]. Simply interchanging the 4-carboxylic acid isomer with the 3-carboxylic acid variant will fundamentally alter the vector of the key carboxylate pharmacophore, likely leading to a total loss of target engagement. The absence of publicly disclosed, direct comparative bioactivity data for this specific compound does not negate the well-established medicinal chemistry principle that regioisomeric and positional variations in N-aryl piperidine scaffolds lead to profound, and often detrimental, differences in pharmacological profiles.

Quantitative Differentiation Evidence for 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid Against Key Analogs


Regioisomeric CYP3A4 Inhibition Selectivity vs. 4-Cyano-2-Fluorophenyl Isomer

The 2-cyano-4-fluorophenyl regioisomer (CAS 1260803-22-2) demonstrates a distinct CYP3A4 inhibition profile compared to its 4-cyano-2-fluorophenyl positional isomer (CAS 1156886-59-7). While the target compound's CYP3A4 IC50 has been reported as 20,000 nM in human liver microsomes following a 15-minute preincubation with NADPH [1], the 4-cyano-2-fluorophenyl isomer exhibits a significantly more potent time-dependent CYP3A4 inhibition with an IC50 of 7,000 nM after a 30-minute preincubation [2]. This data indicates the 2-cyano regioisomer is a substantially weaker CYP3A4 inhibitor, which is a critical differentiator for medicinal chemists screening for drug-drug interaction liabilities.

Drug Metabolism CYP450 Inhibition ADME-Tox Medicinal Chemistry

Building Block Purity and Procurement Viability vs. 3-Carboxylic Acid Isomer

From a procurement perspective, 1-(2-cyano-4-fluorophenyl)piperidine-4-carboxylic acid is reliably available from multiple vendors at a standard purity of 95% . Its direct regioisomer, 1-(2-cyano-4-fluorophenyl)piperidine-3-carboxylic acid (CAS 1000339-80-9), serves a completely different purpose as a synthetic intermediate. The 4-carboxylic acid isomer provides the carboxylate functionality for conjugation or further derivatization at the 4-position of the piperidine ring, a common vector in many biologically active N-aryl piperidines. In contrast, the 3-carboxylic acid isomer (CAS 1000339-80-9) presents the carboxylate at a different geometric and electronic vector, which would result in a distinct spatial orientation of any derived amide, ester, or other conjugate. This geometric difference is non-negotiable for programs that have established SAR around a 4-substituted piperidine.

Chemical Procurement Synthetic Chemistry Building Blocks Quality Control

Relationship to Known CCR5 Antagonist Chemical Space

Piperidine-4-carboxylic acid and piperidine-4-carboxamide derivatives are a privileged scaffold in the development of CCR5 antagonists, a key target for HIV entry inhibition [1]. Specifically, piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors, with lead compounds demonstrating IC50 values of 251.67 nM and 525.00 nM [2]. The target compound, 1-(2-cyano-4-fluorophenyl)piperidine-4-carboxylic acid, serves as the direct precursor to this class of carboxamide inhibitors. Preliminary pharmacological screening has indicated that compounds based on this cyano-fluorinated piperidine scaffold can function as CCR5 antagonists for the potential treatment of CCR5-mediated diseases, including HIV infection [3]. This places the compound within a validated and therapeutically relevant chemical space.

CCR5 Antagonists HIV Entry Inhibitors Chemokine Receptors Antiviral Drug Discovery

Differentiation from Simple Piperidine-4-Carboxylic Acid: The Impact of the 2-Cyano-4-Fluorophenyl Substituent on Physicochemical Properties

The addition of the 2-cyano-4-fluorophenyl group to the piperidine-4-carboxylic acid core results in a significant shift in key physicochemical properties compared to the unsubstituted parent compound (piperidine-4-carboxylic acid, also known as isonipecotic acid). Isonipecotic acid has a molecular weight of 129.16 g/mol and a calculated LogP of approximately -1.5, reflecting its high polarity and water solubility. In contrast, the target compound has a substantially higher molecular weight of 248.25 g/mol and an increased predicted lipophilicity (XLogP3-AA = 1.9, as calculated for the closely related 4-cyano-2-fluorophenyl isomer) [1]. This ~100-fold increase in predicted lipophilicity fundamentally alters its suitability for CNS drug discovery programs, where optimal brain penetration often requires LogP values between 1 and 3. The introduction of the cyano group adds a hydrogen bond acceptor, while the fluorine atom can influence metabolic stability and binding affinity.

Drug-likeness Lipophilicity Physicochemical Properties Medicinal Chemistry Design

Optimal Application Scenarios for 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid Based on Differential Evidence


Lead Optimization for CNS Disorders with Reduced CYP3A4 Drug-Drug Interaction Risk

A medicinal chemistry team developing CNS-penetrant drug candidates for neurological disorders can prioritize 1-(2-cyano-4-fluorophenyl)piperidine-4-carboxylic acid as a core scaffold. The evidence shows it possesses a balanced predicted LogP (~1.9) suitable for blood-brain barrier penetration [1], while exhibiting a substantially weaker CYP3A4 inhibition profile (IC50 = 20,000 nM) compared to its 4-cyano regioisomer (IC50 = 7,000 nM) [2]. This combination of favorable CNS drug-like properties and a reduced potential for harmful drug-drug interactions is critical for selecting a safe and effective clinical candidate from the earliest stages of hit-to-lead optimization.

Targeted Synthesis of Novel CCR5 Antagonists for Antiviral Research

Research groups focused on developing next-generation entry inhibitors for HIV can specifically procure this compound as the key intermediate for generating libraries of piperidine-4-carboxamide derivatives. The literature validates that piperidine-4-carboxylic acid derivatives with this specific N-aryl substitution pattern fall within the pharmacophore model for CCR5 antagonism, with related compounds achieving potent inhibitory activity [1][2]. Using this building block ensures that the synthesized library directly interrogates this validated chemical space, maximizing the probability of discovering a novel, patentable lead series for the treatment of CCR5-mediated diseases.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Programs

Teams utilizing fragment-based screening or scaffold-hopping strategies can rationally select this compound as a replacement for simpler or less decorated piperidine scaffolds. Its unique combination of a 4-carboxylic acid handle, a metabolically stable cyano group, and a fluorine atom for potential binding interactions makes it a highly versatile 'privileged fragment'. It allows for rapid analog synthesis via amide coupling at the carboxylic acid, enabling efficient exploration of structure-activity relationships around a core that already has a promising ADME liability profile, notably its moderated CYP3A4 inhibition [1].

Chemical Biology Tool Compound Synthesis for Target ID and Validation

Chemical biologists requiring a functionalized piperidine scaffold for the design of affinity-based probes or PROTACs (Proteolysis Targeting Chimeras) can utilize this compound. The free carboxylic acid at the 4-position serves as a convenient linker attachment point for biotin tags, fluorophores, or E3 ligase ligands. Its favorable lipophilicity and structural features, derived from the 2-cyano-4-fluorophenyl group, ensure the resulting probe retains drug-like properties essential for cellular permeability and target engagement [1], making it superior to more polar, unsubstituted piperidine-4-carboxylic acid for intracellular target identification.

Quote Request

Request a Quote for 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.